4-Ethoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 4-Ethoxybenzaldehyde can be accomplished through a two-step reaction starting from o-hydroxybenzaldehyde. The first step involves the reaction with a primary amine and bromoethane under mild conditions. Optimal synthesis conditions have been determined through experimental screening, yielding the product with an efficiency of up to 83%. This method is notable for its simplicity and use of readily available materials, offering a viable alternative to previously reported synthesis methods (Zhang Zhan-ji, 2014).
Molecular Structure Analysis
The molecular structure of 4-Ethoxybenzaldehyde has been characterized using techniques such as ¹H NMR and ¹³C NMR spectroscopy, along with elemental analysis. These methods confirm the structure of the synthesized product, ensuring its consistency with the target compound. The presence of the ethoxy and formyl groups on the benzene ring is crucial for its reactivity and properties (Zhang Zhan-ji, 2014).
Scientific Research Applications
Solid Phase Organic Synthesis : Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde are effective in enhancing solid-phase organic synthesis, yielding high purity products (Swayze, 1997).
Synthesis of Pharmaceuticals : Regioselective removal of the 4-methoxy group from 3,4,5-trimethoxybenzaldehyde derivatives in aprotic solvents allows for the substitution with various electrophiles, which is beneficial for synthesizing diverse pharmaceuticals (Azzena et al., 1992).
Spectroscopic and Quantum Chemical Properties : Vanillin derivatives like 4-hexyloxy-3-methoxybenzaldehyde demonstrate a range of spectroscopic and quantum chemical properties, useful in predicting molecular electrostatic potential, thermodynamic parameters, and atomic charges (Abbas et al., 2016).
Non-Aqueous Solvents Applications : The synthesis and characterization of new 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives in non-aqueous solvents have potential applications in pharmaceuticals and nutraceuticals (Yüksek et al., 2005).
Oxyfunctionalization of Cresols and Alcohols : A method for transforming various 4-cresols and alcohols into aromatic carbonyl compounds has been developed, with implications for green chemistry (Jiang et al., 2014).
Antimutagenic Effects : Benzaldehyde derivatives, including vanillin and vanillal, exhibit strong antimutagenic effects against mutations induced in Escherichia coli (Watanabe et al., 1988).
Industrial Synthesis : Selective monomethylation of 2,4-dihydroxybenzaldehyde results in the synthesis of 4-Methoxysalicylaldehyde, a process with potential industrial applications (Jin et al., 2012).
Electrochemical Applications : Pairing electrolysis with hydrogenation in an electrochemical cell facilitates the synthesis of valuable chemicals like 4-methoxybenzaldehyde, with high selectivity and no waste product (Sherbo et al., 2018).
Molecular Docking Investigations : Studies on 4-methoxybenzaldehyde indicate its stable crystal structure and competitive inhibitory activity on Tyrosinase, which is relevant in controlling melamine and coloration in foods (Ghalla et al., 2018).
NMR and Vibrational Spectroscopies : Evidence of C-H-O hydrogen bonds in liquid 4-ethoxybenzaldehyde has been observed, providing insights into its molecular structure and behavior (Marques et al., 2001).
Safety And Hazards
4-Ethoxybenzaldehyde is combustible and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
properties
IUPAC Name |
4-ethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHHJNMASOIRDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022251 | |
Record name | p-Ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless liquid with a sweet, floral, anise odour | |
Record name | 4-Ethoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-Ethoxybenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
249.00 to 250.00 °C. @ 760.00 mm Hg | |
Record name | 4-Ethoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
slightly, poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | 4-Ethoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | p-Ethoxybenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.078-1.084 | |
Record name | p-Ethoxybenzaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/767/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Ethoxybenzaldehyde | |
CAS RN |
10031-82-0 | |
Record name | 4-Ethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10031-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Ethoxybenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-ETHOXYBENZALDEHYDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406709 | |
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Record name | Benzaldehyde, 4-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
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Record name | p-Ethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.073 | |
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Record name | P-ETHOXYBENZALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOW1H0F49A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 4-Ethoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
13 - 14 °C | |
Record name | 4-Ethoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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